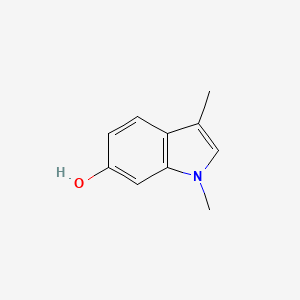

![molecular formula C6H4ClN3 B1457604 8-Chloro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1427368-62-4](/img/structure/B1457604.png)

8-Chloro-[1,2,4]triazolo[1,5-a]pyridine

Übersicht

Beschreibung

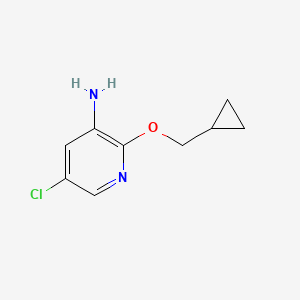

8-Chloro-[1,2,4]triazolo[1,5-a]pyridine is a chemical compound with the CAS Number: 1427368-62-4. It has a molecular weight of 153.57 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyridines involves PIFA-mediated intramolecular annulation via a direct metal-free oxidative N-N bond formation . This process results in the formation of the heterocycles in short reaction times and high yields .Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle, which is structurally similar to this compound, has a relatively simple structure . The ring system of these compounds is isoelectronic with that of purines .Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . Its metal-chelating properties have also been exploited to generate candidate treatments for cancer and parasitic diseases .Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Antifungal Activity

8-Chloro-[1,2,4]triazolo[1,5-a]pyridine derivatives demonstrate significant antifungal properties. For instance, a study revealed that a compound derived from this compound exhibited inhibitory activities against pathogens like Stemphylium lycopersici, Fusarium oxysporum sp. cucumebrium, and Botrytis cinerea (Wang et al., 2018).

Synthesis Techniques

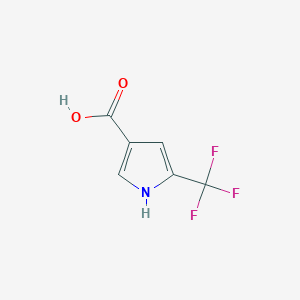

The compound has been the focus of studies exploring novel synthesis methods. For instance, a study outlined the facile one-pot synthesis of novel 1,2,4-Triazolo[4,3-a]Pyridine derivatives containing the trifluoromethyl moiety, which were synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine and hydrazine hydrate using microwave irradiation (Yang et al., 2015).

Explosives Research

Research has also been conducted on the synthesis of new 2-substituted 6,8-dinitro[1,2,4]triazolo[1,5- a]pyridines containing explosophoric groups (Bastrakov et al., 2021). This indicates potential applications in explosives or propellants.

Herbicidal Applications

Studies have shown that compounds based on this compound possess herbicidal activities. For example, certain derivatives were found to be effective against a range of weeds, indicating potential as novel lead compounds in herbicide development (Liu et al., 2015).

Crystal Structure Analysis

There have been studies focusing on the crystal structure of this compound derivatives, providing insights into their molecular configurations and potential interactions (Mu et al., 2015).

Antioxidant Properties

A recent study synthesized and evaluated the antioxidant properties of [1,2,4]triazolo[1,5-a]pyridine derivatives, revealing potential applications in combating oxidative stress (Smolsky et al., 2022).

Safety and Hazards

The compound is associated with certain hazards. The GHS pictograms indicate that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Zukünftige Richtungen

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle, which is structurally similar to 8-Chloro-[1,2,4]triazolo[1,5-a]pyridine, has found numerous applications in medicinal chemistry . Future research may explore its potential as a surrogate of the purine ring, a bio-isostere of certain functional groups, and its metal-chelating properties . Further studies could also investigate its potential applications in the treatment of cancer and parasitic diseases .

Wirkmechanismus

Target of Action

Compounds with the [1,2,4]triazolo[1,5-a]pyridine scaffold have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .

Mode of Action

It is known that [1,2,4]triazolo[1,5-a]pyridine compounds can act as electron acceptors , which may influence their interaction with biological targets.

Biochemical Pathways

Compounds with the [1,2,4]triazolo[1,5-a]pyridine scaffold have been found to inhibit various enzymes and receptors, potentially affecting multiple biochemical pathways .

Result of Action

Compounds with the [1,2,4]triazolo[1,5-a]pyridine scaffold have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Eigenschaften

IUPAC Name |

8-chloro-[1,2,4]triazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-2-1-3-10-6(5)8-4-9-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZDZRCHFRUJSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=N2)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1457529.png)

![1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one](/img/structure/B1457532.png)

![1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine](/img/structure/B1457537.png)